3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate 3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 103683-20-1
VCID: VC20764249
InChI: InChI=1S/C22H46N2O4S/c1-5-6-7-8-9-10-11-12-13-14-19-24(3,4)20-15-17-23(22(2)25)18-16-21-29(26,27)28/h5-21H2,1-4H3
SMILES: CCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C
Molecular Formula: C22H46N2O4S
Molecular Weight: 434.7 g/mol

3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate

CAS No.: 103683-20-1

Cat. No.: VC20764249

Molecular Formula: C22H46N2O4S

Molecular Weight: 434.7 g/mol

* For research use only. Not for human or veterinary use.

3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate - 103683-20-1

Specification

CAS No. 103683-20-1
Molecular Formula C22H46N2O4S
Molecular Weight 434.7 g/mol
IUPAC Name 3-[acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate
Standard InChI InChI=1S/C22H46N2O4S/c1-5-6-7-8-9-10-11-12-13-14-19-24(3,4)20-15-17-23(22(2)25)18-16-21-29(26,27)28/h5-21H2,1-4H3
Standard InChI Key LMBGOEPJYGVLLH-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C
Canonical SMILES CCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator